

Sodium pentaborate pentahydrate as a neutron absorber in nuclear reactors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium pentaborate pentahydrate*

Cat. No.: *B1171842*

[Get Quote](#)

Application Notes: Sodium Pentaborate Pentahydrate as a Neutron Absorber

Introduction

Sodium pentaborate ($\text{Na}_2\text{O}\cdot 5\text{B}_2\text{O}_3$), typically in its hydrated form, is a critical material in the nuclear industry, primarily utilized for its neutron-absorbing properties.^{[1][2]} The efficacy of sodium pentaborate as a neutron absorber stems from the high thermal neutron absorption cross-section of the Boron-10 (^{10}B) isotope, which is present in natural boron at an abundance of approximately 20%.^[3] In nuclear reactors, materials with high neutron absorption cross-sections are known as neutron poisons because they remove neutrons from the chain reaction, thereby controlling or shutting it down.^[2]

Primary Application: Standby Liquid Control Systems

The most prominent application of sodium pentaborate is in the Standby Liquid Control (SLC) systems of Boiling Water Reactors (BWRs).^{[4][5]} The SLC system serves as a secondary, independent method to achieve and maintain reactor shutdown (scram) in the event that primary control rod insertion fails.^[4] When activated, the SLC system injects a concentrated aqueous solution of sodium pentaborate into the reactor core.^{[4][5]} The dissolved boron rapidly absorbs thermal neutrons, halting the nuclear fission chain reaction and bringing the reactor to a subcritical state.^[3]

Solutions are typically prepared by dissolving borax and boric acid in demineralized water.[5] The concentration is carefully controlled, often around 13% by weight of sodium pentaborate decahydrate, to ensure sufficient neutron absorption capability while preventing precipitation at the system's operating temperatures (approximately 80-86°F).[4][5] To further enhance safety and performance, sodium pentaborate enriched with the ¹⁰B isotope can be used.[5][6] This allows for a lower solution concentration, which in turn reduces the saturation temperature and eliminates the need for heated storage tanks.[5][6]

Material Properties and Advantages

Sodium pentaborate offers several advantages for this application:

- **High Solubility:** It is highly soluble in water, allowing for the preparation of solutions with a sufficiently high boron concentration for effective reactor shutdown.[7][8]
- **Chemical Stability:** The solution is chemically stable under normal storage conditions.[7]
- **Corrosion Compatibility:** Aqueous sodium pentaborate solutions are considered a mild environment for reactor materials, particularly stainless steel. The solution's near-neutral pH mitigates the risk of severe corrosion compared to more acidic boric acid solutions used in other reactor types.[4]

Data Presentation: Properties and Parameters

The following tables summarize key quantitative data for **sodium pentaborate pentahydrate** and its application in nuclear reactors.

Table 1: Physical and Chemical Properties of Sodium Pentaborate

Property	Value	Source
Chemical Formula	$\text{Na}(\text{H}_4\text{B}_5\text{O}_{10})$ or $\text{NaB}_5\text{O}_8 \cdot 5\text{H}_2\text{O}$	[9]
Molecular Weight	590.2 g/mol (decahydrate form used in SLC systems)	[7]
Appearance	White, crystalline solid	[7]
Relative Density	1.69 at 20°C	[7]
Melting Point	198°C[9]	[9]
Solubility in Water (by weight)	7.5% at 10°C; 51.0% at 100°C	[7]
pH of Solution (13.75 wt%)	~6.8 - 7.1	[4]
Chemical Composition (Theoretical)	Boric Oxide (B_2O_3): 58.98%, Sodium Oxide (Na_2O): 10.5%, Water (H_2O): 30.52%	[7]

Table 2: Typical SLC System Operational Parameters

Parameter	Value	Source
Solution Concentration	13% by weight (sodium pentaborate decahydrate)	[5]
Required Boron-10 Enrichment	Natural (~20%) or enriched (customized)	[5][6]
Storage Tank Temperature	$80 \pm 5^\circ\text{F}$ (~27-30°C) to prevent precipitation	[5]
Injection Flow Rate (per pump)	> 39 gpm (gallons per minute)	[5]
Solution pH	Near neutral	[4]

Experimental Protocols

The following protocols outline methodologies for the preparation, qualification, and monitoring of sodium pentaborate solutions for use in nuclear reactors. These are synthesized from

established nuclear industry practices for handling and testing neutron absorbers.[\[10\]](#)[\[11\]](#)

Protocol 1: Preparation and Qualification of Neutron Absorber Solution

1. Objective: To prepare a sodium pentaborate solution of a specified concentration and to verify its boron content and isotopic enrichment.

2. Materials & Equipment:

- Demineralized water
- Boric acid (H_3BO_3) and Borax ($Na_2B_4O_7 \cdot 10H_2O$) or commercial Sodium Pentaborate
- Calibrated mixing tank with heating and agitation capabilities
- Volumetric flasks, pipettes, and balances
- pH meter
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or similar elemental analysis equipment
- Thermal Ionization Mass Spectrometry (TIMS) for isotopic analysis

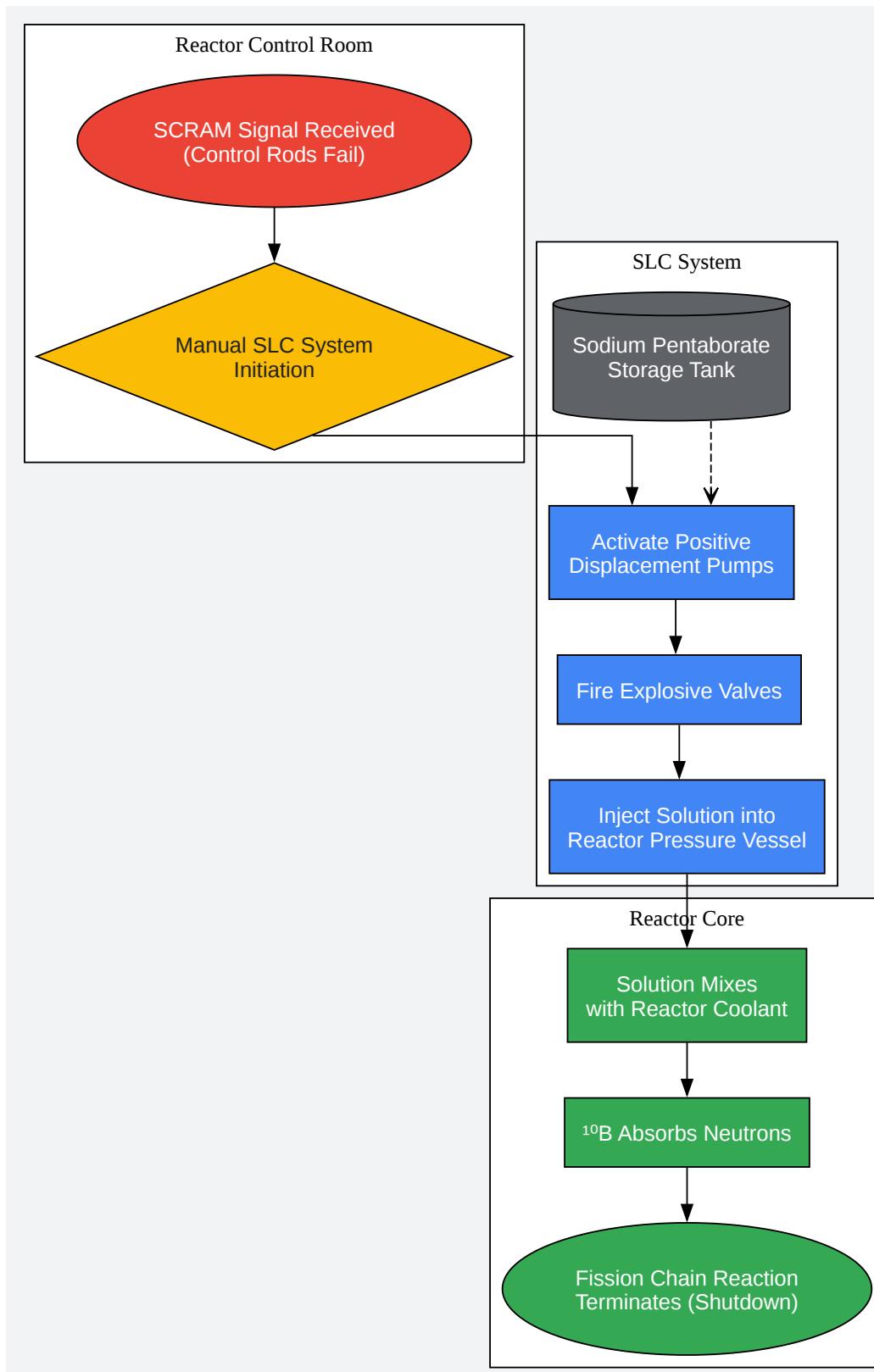
3. Procedure:

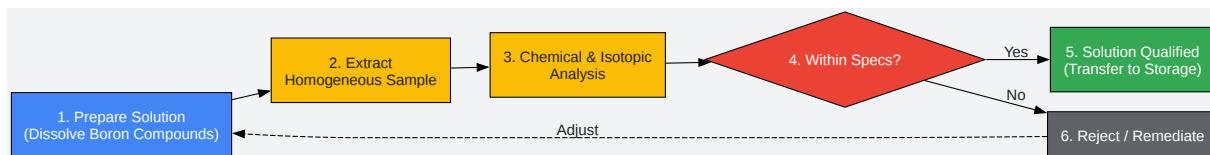
- Calculation: Determine the required mass of boric acid and borax (or sodium pentaborate) and the volume of demineralized water to achieve the target solution concentration (e.g., 13% by weight).
- Mixing: Add the calculated volume of demineralized water to the mixing tank. Heat the water to the specified mixing temperature (e.g., 80°F) while agitating.[\[5\]](#)
- Dissolution: Slowly add the pre-weighed boron compounds to the heated water. Continue agitation until all solids are completely dissolved.
- Homogenization: Once dissolved, continue mixing for a minimum of 60 minutes to ensure a homogenous solution.
- Sampling: After homogenization, extract a representative sample for analysis.
- Concentration Verification: Use ICP-MS to determine the total boron concentration in the solution. Compare the result against the target concentration.
- Isotopic Analysis: Use TIMS to determine the ^{10}B isotopic abundance. This is critical if enriched boron is specified.
- pH Measurement: Measure the pH of the solution at a controlled temperature (e.g., 20°C). The pH should be near neutral.[\[4\]](#)
- Qualification: The solution is qualified for use if the boron concentration, ^{10}B enrichment, and pH are all within the technical specifications.

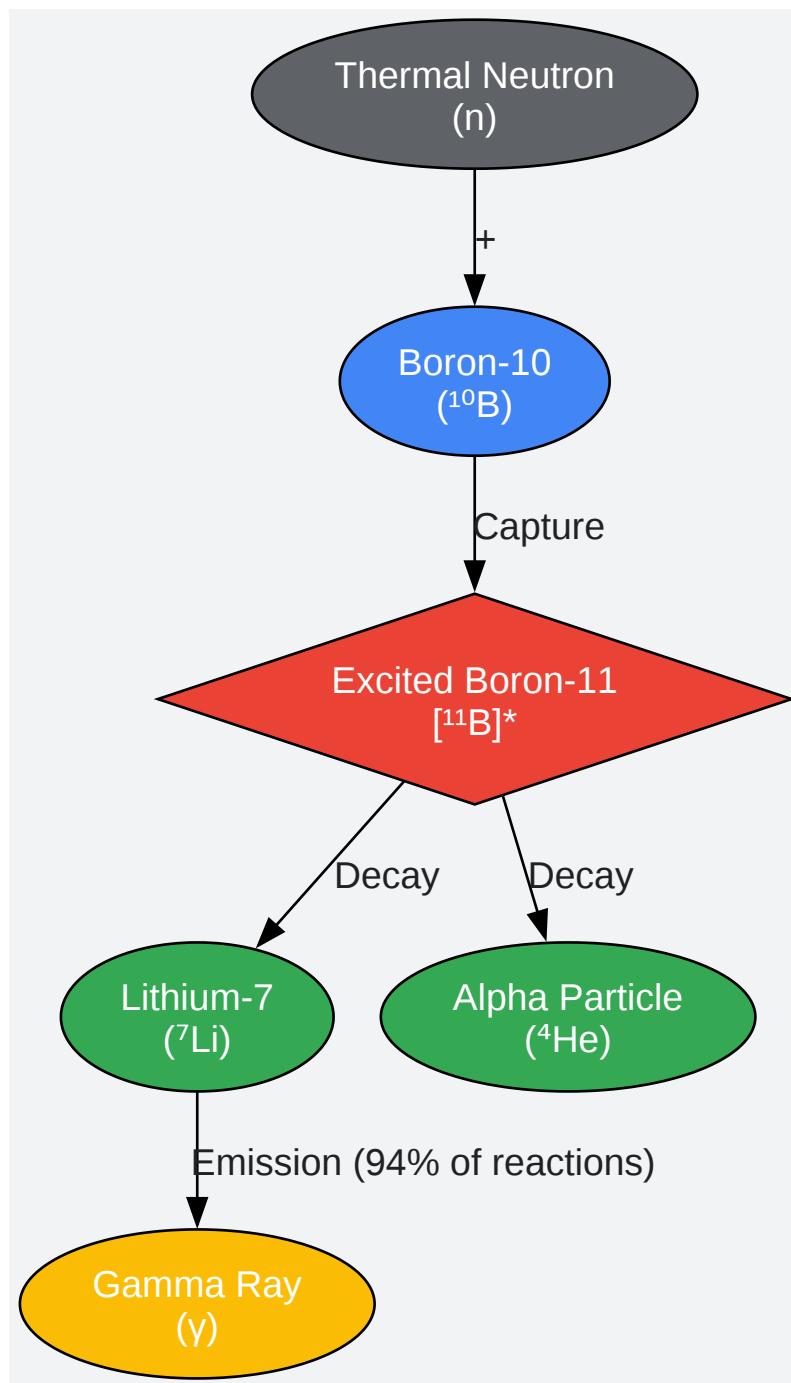
Protocol 2: Corrosion Coupon Testing

1. Objective: To evaluate the long-term corrosive effects of the sodium pentaborate solution on reactor materials (e.g., stainless steel) under simulated operational conditions.

2. Materials & Equipment:


- Corrosion coupons of relevant reactor materials (e.g., 316L Stainless Steel)
- Qualified sodium pentaborate solution
- Sealed, temperature-controlled immersion bath or autoclave
- Analytical balance (microgram sensitivity)
- Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
- "Coupon tree" or similar rack for holding coupons in the test environment[11]


3. Procedure:


- Coupon Preparation: Clean, degrease, and precisely weigh each material coupon. Record its initial dimensions and surface condition.
- Immersion: Mount the coupons on a non-conductive rack ("coupon tree") and fully immerse them in the sodium pentaborate solution within the test vessel.[11]
- Environmental Simulation: Seal the vessel and maintain it at the target temperature (e.g., 86°F or higher to accelerate aging) for an extended period (e.g., 1,000 - 10,000 hours).
- Periodic Removal: At predefined intervals, remove a subset of coupons for analysis.
- Post-Test Analysis:
 - Visually inspect each coupon for signs of corrosion (pitting, discoloration).
 - Clean the coupons according to a standard procedure (e.g., ASTM G1) to remove any surface deposits.
 - Re-weigh the cleaned coupons to determine mass loss. Calculate the corrosion rate (e.g., in mils per year).
 - Analyze the coupon surface using SEM/EDS to identify localized corrosion mechanisms and changes in surface composition.
- Evaluation: Compare the corrosion rate and observed degradation against acceptable limits for reactor components.

Visualizations

The following diagrams illustrate key workflows and logical relationships associated with the use of sodium pentaborate in nuclear reactors.

[Click to download full resolution via product page](#)**Caption:** Workflow of the Standby Liquid Control (SLC) system activation.[Click to download full resolution via product page](#)**Caption:** Workflow for the preparation and qualification of the absorber solution.

[Click to download full resolution via product page](#)

Caption: The primary nuclear reaction for neutron absorption by Boron-10.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium pentaborate - Wikipedia [en.wikipedia.org]
- 2. Neutron poison - Wikipedia [en.wikipedia.org]
- 3. Borates in nuclear energy: Preventive and emergency nuclear safety | U.S. Borax [borax.com]
- 4. nrc.gov [nrc.gov]
- 5. nrc.gov [nrc.gov]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Sodium Pentaborate | Customized lubricator | U.S. Borax [borax.com]
- 8. Sodium pentaborate [sitem.herts.ac.uk]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Neutron Absorbers: Qualification and Acceptance Tests | INMM Resources [resources.inmm.org]
- 11. nrc.gov [nrc.gov]
- To cite this document: BenchChem. [Sodium pentaborate pentahydrate as a neutron absorber in nuclear reactors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171842#sodium-pentaborate-pentahydrate-as-a-neutron-absorber-in-nuclear-reactors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com